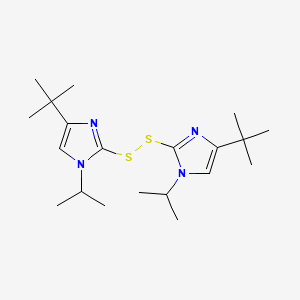
3-Chloro-5-fluoro-2-((4-methoxyphenoxy)methyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-5-fluoro-2-((4-methoxyphenoxy)methyl)benzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of chloro, fluoro, and methoxyphenoxy groups attached to the benzoic acid core. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-fluoro-2-((4-methoxyphenoxy)methyl)benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-Chloro-5-fluoro-2-((4-methoxyphenoxy)methyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
科学的研究の応用
3-Chloro-5-fluoro-2-((4-methoxyphenoxy)methyl)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 3-Chloro-5-fluoro-2-((4-methoxyphenoxy)methyl)benzoic acid involves its interaction with specific molecular targets. The chloro and fluoro groups enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The methoxyphenoxy group can also contribute to its overall activity by affecting its solubility and membrane permeability.
類似化合物との比較
Similar Compounds
4-Methoxyphenylboronic acid: This compound shares the methoxyphenoxy group but lacks the chloro and fluoro substituents.
2-Chloro-5-(trifluoromethyl)benzoic acid: This compound has similar chloro and fluoro groups but differs in the position and presence of the trifluoromethyl group.
Uniqueness
3-Chloro-5-fluoro-2-((4-methoxyphenoxy)methyl)benzoic acid is unique due to the specific combination and positions of its substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications.
特性
分子式 |
C15H12ClFO4 |
|---|---|
分子量 |
310.70 g/mol |
IUPAC名 |
3-chloro-5-fluoro-2-[(4-methoxyphenoxy)methyl]benzoic acid |
InChI |
InChI=1S/C15H12ClFO4/c1-20-10-2-4-11(5-3-10)21-8-13-12(15(18)19)6-9(17)7-14(13)16/h2-7H,8H2,1H3,(H,18,19) |
InChIキー |
DYCJDHBGCJFJGX-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)OCC2=C(C=C(C=C2Cl)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


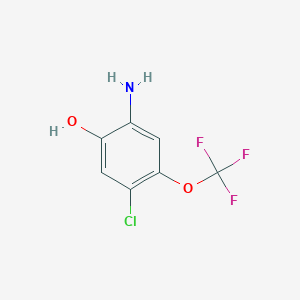

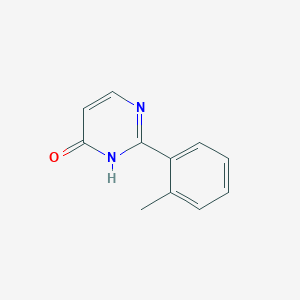
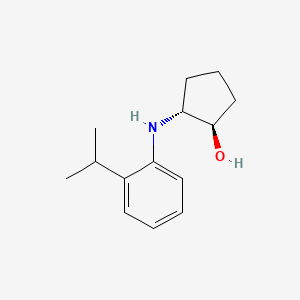
![6-(4-Chlorobenzyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281114.png)
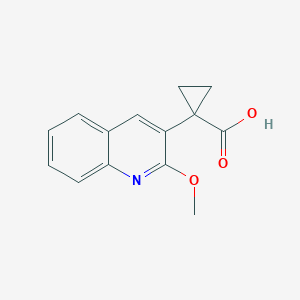
![2-{4-bromo-2-[(butylamino)methyl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B15281120.png)
![3',5-Dimethyl-1,2,2',5',6',7'-hexahydro-2,6'-dioxospiro(indole-3,4'-pyrazolo[3,4-b]pyridine)-5'-carbonitrile](/img/structure/B15281135.png)

![3-(Benzo[b]thiophen-2-ylmethyl)piperidine](/img/structure/B15281147.png)
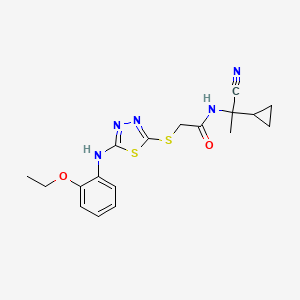
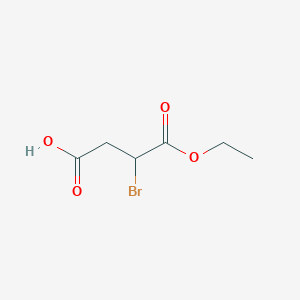
![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B15281170.png)
